Product packaging for ((2R,6R)-6-Methylmorpholin-2-yl)methanol(Cat. No.:CAS No. 1700609-17-1)

((2R,6R)-6-Methylmorpholin-2-yl)methanol

Cat. No.: B2973243
CAS No.: 1700609-17-1
M. Wt: 131.175
InChI Key: RLUNMFUEXOEXSZ-PHDIDXHHSA-N
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Description

Significance of Chiral Morpholine (B109124) Derivatives in Contemporary Research

Chiral morpholine derivatives are integral components of numerous pharmaceutical compounds and bioactive molecules. researchgate.net Their presence can profoundly influence a molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. nih.govresearchgate.net The rigid, chair-like conformation of the morpholine ring, combined with the specific spatial arrangement of substituents in chiral derivatives, allows for precise three-dimensional interactions with enzymes and receptors. nih.gov This makes them highly sought-after building blocks in the design of novel therapeutics, particularly for central nervous system (CNS) disorders where blood-brain barrier permeability is a critical factor. nih.govresearchgate.netacs.org

Historical Context of Morpholine Ring Synthesis and Stereocontrol

The synthesis of morpholine derivatives has evolved significantly over the years, with early methods often resulting in racemic mixtures. The demand for enantiomerically pure compounds in the pharmaceutical industry spurred the development of stereocontrolled synthetic strategies. nih.gov Key historical developments in achieving stereocontrol in the synthesis of substituted morpholines include:

Substrate-controlled methods: Utilizing chiral starting materials to dictate the stereochemistry of the final product.

Chiral auxiliary-mediated synthesis: Temporarily incorporating a chiral auxiliary to direct the stereoselective formation of the morpholine ring, followed by its removal.

Asymmetric catalysis: Employing chiral catalysts to induce enantioselectivity in the ring-forming reactions. nih.govsemanticscholar.org

These advancements have enabled the efficient and selective synthesis of various stereoisomers of substituted morpholines, paving the way for the exploration of their unique properties.

Unique Stereochemical Attributes of the (2R,6R) Diastereomer

The ((2R,6R)-6-Methylmorpholin-2-yl)methanol molecule possesses two stereocenters at the C2 and C6 positions of the morpholine ring. The (2R,6R) configuration designates a cis relationship between the methyl and hydroxymethyl substituents. This specific arrangement has important conformational implications.

In its preferred chair conformation, the bulky substituents at C2 and C6 will preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. nih.gov This leads to a relatively rigid and predictable three-dimensional structure. The cis orientation of the functional groups in the (2R,6R) diastereomer presents a unique spatial arrangement that can be exploited in the design of ligands for metal catalysts or in the synthesis of molecules with specific topological requirements. The conformational preference of the morpholine ring is a subject of ongoing research, with studies exploring the subtle energetic differences between various chair and boat conformations. acs.orgnih.gov

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 1700609-17-1 chemuniverse.com2409588-87-8 nih.gov
Molecular Formula C₆H₁₃NO₂ chemuniverse.comC₆H₁₄ClNO₂ nih.gov
Molecular Weight 131.17 g/mol chemuniverse.com167.63 g/mol nih.gov
Purity ≥95% chemuniverse.com≥98% nih.gov

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a versatile chiral building block. While specific research articles detailing its extensive use are still emerging, its commercial availability from various suppliers indicates its utility in synthetic chemistry. enaminestore.comchembuyersguide.comchembuyersguide.com The primary research trajectories for this compound can be categorized as follows:

Incorporation into Novel Pharmaceutical Agents: Given the prevalence of the morpholine motif in CNS drugs, a major research direction is the use of the (2R,6R) diastereomer as a scaffold to synthesize new drug candidates. nih.govacs.org Its defined stereochemistry is crucial for achieving high selectivity and potency for specific biological targets.

Development of Chiral Ligands and Catalysts: The cis-disubstituted pattern of the molecule, with its two functional groups (hydroxyl and the morpholine nitrogen), makes it an attractive candidate for the development of novel chiral ligands for asymmetric catalysis. These ligands can coordinate to metal centers and create a chiral environment that influences the stereochemical outcome of a reaction.

Fragment-Based Drug Discovery: In this approach, small and structurally simple molecules (fragments) are screened for their ability to bind to a biological target. This compound, with its well-defined three-dimensional shape and functional groups, is an ideal fragment for such screening campaigns.

While detailed research findings on the specific applications of this compound are not yet widely published in peer-reviewed literature, its structural features and the established importance of chiral morpholines strongly suggest its growing significance in advanced organic synthesis and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B2973243 ((2R,6R)-6-Methylmorpholin-2-yl)methanol CAS No. 1700609-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,6R)-6-methylmorpholin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUNMFUEXOEXSZ-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2r,6r 6 Methylmorpholin 2 Yl Methanol and Its Chiral Analogues

Advanced Stereoselective Synthesis Routes

Stereoselective synthesis is paramount for accessing specific isomers like ((2R,6R)-6-Methylmorpholin-2-yl)methanol. These routes are designed to control the relative and absolute stereochemistry of the newly formed chiral centers.

Diastereoselective Synthesis of Morpholine (B109124) Scaffolds

Diastereoselective strategies aim to control the relative configuration of substituents on the morpholine ring. For 2,6-disubstituted morpholines, achieving a cis configuration is often the thermodynamic and kinetic goal.

One effective method involves the iron(III)-catalyzed cyclization of amino allylic alcohols. This approach can proceed via either C–O or C–N bond formation. For instance, the cyclization of an enantioenriched amino alcohol precursor, (R)-6f, using an iron catalyst yielded the corresponding cis-morpholine (2S,6R)-11f with high diastereoselectivity (cis/trans = 95:5) and an excellent yield of 89%. This transformation demonstrates that the stereocenter at C6 can effectively induce the configuration of the newly formed stereocenter at C2.

Another powerful strategy is the intramolecular reductive etherification of 1,5-diketones, which has been used to stereoselectively synthesize cis-2,6-disubstituted morpholines. Palladium-catalyzed reactions also feature prominently. A one-pot sequence involving a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, affords highly substituted morpholines with excellent diastereoselectivity.

Enantioselective Catalytic Approaches to this compound

Catalytic asymmetric methods are highly sought after for their efficiency and atom economy in producing enantiomerically pure compounds. These approaches utilize small amounts of a chiral catalyst to generate large quantities of a single enantiomer.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids have been employed in the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, proceeding through a domino [4 + 2] heteroannulation.

Furthermore, cinchona alkaloid-derived catalysts have been successfully used in the asymmetric halocyclization of alkenol substrates to furnish morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities. A one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation catalyzed by a quinine-derived urea, and a domino ring-opening cyclization (DROC) has been developed to produce 3-aryl/alkyl morpholin-2-ones with enantiomeric excesses (ee) up to 99%. While morpholine-based enamines are generally less reactive than their pyrrolidine (B122466) counterparts, newly designed β-morpholine amino acids have shown high efficiency in catalyzing 1,4-addition reactions between aldehydes and nitroolefins, yielding products with excellent diastereoselection and high enantioselectivity.

Catalyst TypeReactionKey FeaturesReported Enantioselectivity
Chiral Phosphoric AcidDomino [4 + 2] HeteroannulationSynthesis of C3-substituted morpholinones.High
Cinchona Alkaloid DerivativeAsymmetric HalocyclizationForms morpholines with quaternary stereocenters.Excellent
Quinine-Derived UreaOne-Pot Asymmetric Epoxidation/DROCSynthesis of 3-aryl/alkyl morpholin-2-ones.Up to 99% ee
β-Morpholine Amino Acids1,4-Addition (Michael Addition)Overcomes low reactivity of morpholine enamines.Good to Excellent

Transition metals, particularly rhodium, ruthenium, and palladium, are central to many powerful asymmetric transformations.

Asymmetric hydrogenation is a highly effective method for creating chiral centers. The hydrogenation of 2-substituted dehydromorpholines using a rhodium complex with a large-bite-angle bisphosphine ligand (SKP–Rh) can produce a variety of 2-substituted chiral morpholines in quantitative yields and with up to 99% ee.

A tandem one-pot reaction combining titanium-catalyzed hydroamination of ether-containing aminoalkynes with a subsequent ruthenium-catalyzed asymmetric transfer hydrogenation has proven to be a practical and efficient route to 3-substituted morpholines.

Precursor-Based Synthetic Pathways

Derivations from Chiral β-Amino Alcohols

A foundational strategy for synthesizing chiral morpholines involves starting with chiral 1,2-amino alcohols, also known as β-amino alcohols. nih.govnih.gov These compounds serve as privileged scaffolds because they already contain one or more established stereocenters, which can direct the stereochemistry of the final morpholine product. nih.govnih.gov

The general approach involves the reaction of a chiral β-amino alcohol with a suitable two-carbon electrophile to facilitate ring closure. For instance, a practical and high-yielding synthesis of chiral 1,2-amino alcohols can be achieved from arylglyoxals using a pseudoephedrine auxiliary, which can then be converted to morpholinone products. nih.gov These morpholinone intermediates can subsequently be reduced to the corresponding chiral morpholines. nih.gov This method capitalizes on the existing stereochemistry of the amino alcohol to produce the target morpholine with high diastereoselectivity.

Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info For example, treatment of these substrates with bromine in dichloromethane (B109758) induces a halocyclization reaction to form 2-(bromomethyl)morpholine (B3243962) derivatives with defined stereochemistry. banglajol.info

Table 1: Synthesis of Chiral Morpholinones from Chiral Amino Alcohols

Chiral Amino Alcohol PrecursorReagentCatalystProductYield/SelectivityReference
(1R,2R)-PseudoephedrineArylglyoxalBrønsted AcidChiral MorpholinoneHigh Yields and Selectivities nih.gov
Optically Pure N-allyl-β-aminoalcoholBromine (Br₂)None(2R, 5S)-2-(Bromomethyl)morpholine derivativeUp to 50% isolated yield as a single diastereomer banglajol.info

Transformations and Functionalization of Related Morpholine Analogues

Once a chiral morpholine scaffold is constructed, further chemical transformations can be employed to synthesize specific analogues. This strategy involves modifying existing functional groups on the morpholine ring or at the nitrogen atom without altering the core stereochemistry. For example, a free secondary amine on the morpholine ring can be functionalized through N-alkylation or N-acylation.

In the synthesis of potent and selective dopamine (B1211576) D4 receptor antagonists, a key intermediate, (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)morpholine, is further functionalized by N-alkylation. nih.gov The secondary amine of the morpholine is reacted with an appropriate electrophile, such as (6-fluoro-1H-indol-3-yl)methyl methanesulfonate, to yield the final target compound. nih.gov This highlights how a common chiral morpholine intermediate can be diversified to create a library of analogues for structure-activity relationship studies. nih.gov Similarly, the Cbz protecting group of a synthesized chiral morpholine can be readily removed using Pd/C and H₂ to yield the free NH morpholine, which serves as a versatile intermediate for further derivatization. nih.gov

Utility of Epichlorohydrin (B41342) in Morpholine Ring Construction

Chiral epichlorohydrin is a valuable C3 building block for the asymmetric synthesis of morpholines. Its utility stems from the presence of a reactive epoxide ring and a halide, allowing for sequential reactions to build the heterocyclic ring. A common approach utilizes readily available (R)- or (S)-epichlorohydrin as the starting material. acs.org

The synthesis typically proceeds via a two-step sequence:

Ring-opening: The epoxide ring of chiral epichlorohydrin is opened by reaction with an appropriate amine. This step is often regioselective, with the amine attacking the less hindered carbon of the epoxide.

Intramolecular Cyclization: The resulting amino alcohol intermediate, which also contains a chloromethyl group, undergoes an intramolecular nucleophilic substitution. The hydroxyl group, typically deprotonated by a base, displaces the chloride to form the morpholine ring.

This strategy effectively transfers the stereochemistry from the starting epichlorohydrin to the C2 position of the morpholine ring. For example, the reaction of (R)-epichlorohydrin with an amine followed by base-mediated ring closure affords a chiral 2-substituted morpholine. acs.org

Modern Synthetic Techniques and Reagents

Modern organic synthesis provides a powerful toolkit of reactions that offer high levels of stereochemical control, which are particularly applicable to the construction of complex chiral molecules like this compound.

Mitsunobu Reaction Applications in Morpholine Synthesis

The Mitsunobu reaction is a versatile and powerful method for forming C-O, C-N, and C-S bonds with inversion of stereochemistry at a chiral alcohol center. nih.govnih.gov This stereospecificity makes it highly valuable for the synthesis of chiral heterocycles, including morpholines. The reaction facilitates the intramolecular cyclization of a diol precursor where one of the hydroxyl groups is part of an amino alcohol moiety. nih.gov

In a typical application for morpholine synthesis, an N-protected β-amino alcohol containing an additional primary or secondary alcohol (an N-protected amino-diol) is subjected to Mitsunobu conditions. This involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The reaction activates the hydroxyl group, allowing the nitrogen atom (or another nucleophile) to displace it in an intramolecular SN2 reaction, forming the morpholine ring with inversion of configuration at the carbon bearing the reacting hydroxyl group. nih.gov

Table 2: Key Reagents in the Mitsunobu Reaction

Reagent TypeExampleFunction
Phosphine (B1218219) (Reducing Agent)Triphenylphosphine (PPh₃)Activates the azodicarboxylate and forms a phosphonium (B103445) intermediate with the alcohol.
Azodicarboxylate (Oxidizing Agent)Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)Acts as the ultimate hydrogen acceptor, driving the redox process.
SubstrateChiral AlcoholProvides the electrophilic carbon center and undergoes stereochemical inversion.
NucleophileCarboxylic Acids, Imides, Sulfonamides, etc.Displaces the activated hydroxyl group to form the new bond.

Reductive Etherification Strategies

Intramolecular reductive etherification has emerged as a robust strategy for the stereoselective synthesis of substituted morpholines. nih.govacs.org This method relies on the cyclization of a keto alcohol intermediate, which can be readily assembled from simpler precursors like N-protected amino alcohols and α-bromo ketones. acs.org

The key step involves the treatment of the keto alcohol with a Lewis acid, which generates an oxocarbenium ion intermediate. This intermediate is then reduced in a highly stereoselective manner by a reducing agent, such as triethylsilane, to furnish the morpholine ring. acs.org This approach has proven effective for preparing a range of cis-2,6-disubstituted morpholine derivatives in excellent yields and with high diastereoselectivity. acs.orgresearchgate.net The reaction conditions are often mild enough to tolerate various functional groups, including benzyl (B1604629) ethers and ester moieties. acs.org

Table 3: Stereoselective Synthesis of cis-2,6-Disubstituted Morpholines via Reductive Etherification

Keto Alcohol PrecursorLewis AcidReducing AgentYieldDiastereomeric Ratio (cis:trans)Reference
N-Tosyl-3-oxo-5-phenylpentan-5-ol derivativeBF₃·OEt₂Et₃SiH85%>99:1 acs.org
N-Tosyl-3-oxo-6-phenylhexan-5-ol derivativeBF₃·OEt₂Et₃SiH88%>99:1 acs.org
N-Tosyl-3-oxo-6-(benzyloxy)hexan-5-ol derivativeBF₃·OEt₂Et₃SiH82%>99:1 acs.org

Application of Rubottom Oxidation for Stereochemical Control

The Rubottom oxidation is a powerful method for the α-hydroxylation of carbonyl compounds. alfa-chemistry.comchem-station.com The reaction proceeds by the oxidation of a silyl (B83357) enol ether with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an α-silyloxy carbonyl compound, which upon hydrolysis yields the corresponding α-hydroxy carbonyl. alfa-chemistry.comwikipedia.org

In the context of morpholine synthesis, the Rubottom oxidation provides a strategic way to introduce a stereocenter adjacent to a carbonyl group. This α-hydroxy ketone can then serve as a key precursor in a synthetic route toward a chiral morpholine. The stereochemical outcome of the subsequent cyclization steps can be influenced by the stereocenter established during the Rubottom oxidation. While the oxidation itself on an achiral silyl enol ether produces a racemic mixture, asymmetric variants or substrate-controlled diastereoselective oxidations can provide enantiomerically enriched α-hydroxy ketones. alfa-chemistry.comresearchgate.net These chiral building blocks are then elaborated through further steps, such as reductive amination and cyclization, to construct the final chiral morpholine target. researchgate.net

Aldol (B89426) and Olefination Reactions in Side-Chain Functionalization

The functionalization of side-chains on the chiral morpholine scaffold is a critical strategy for modulating the pharmacological properties of derivative compounds. Aldol and olefination reactions represent powerful tools for carbon-carbon bond formation, enabling the extension and diversification of substituents, such as the hydroxymethyl group in this compound.

The aldol reaction, which joins two carbonyl-containing compounds to form a β-hydroxy carbonyl product, is a fundamental method for creating complexity and new stereocenters. wikipedia.org In the context of chiral morpholines, enantioselective aldol reactions have been explored using morpholine carboxamides. researchgate.net For instance, (Ipc)₂BOTf-mediated aldol reactions of α-substituted N-acyl morpholine carboxamides with various aldehydes proceed with high diastereo- and enantioselectivity. researchgate.net This methodology allows for the introduction of a functionalized side-chain with controlled stereochemistry, which is paramount in medicinal chemistry. The principles of this reaction could be adapted to functionalize intermediates leading to analogues of this compound, potentially by modifying the hydroxymethyl group after oxidation to an aldehyde, or by building the side-chain on a precursor before the final morpholine ring closure.

Olefination reactions, such as the Wittig or Julia olefination, provide a means to convert carbonyl groups into alkenes, thereby introducing unsaturation and further handles for functionalization. A modified Julia olefination, for example, has been successfully employed for the coupling of hindered reaction partners to create complex side chains on steroidal systems, a strategy that could be translated to the morpholine core. umn.edu The hydroxymethyl group of this compound could be oxidized to the corresponding aldehyde, which would then serve as a substrate for an olefination reaction. This would append a vinyl group or a more complex unsaturated side-chain, which could be further elaborated through reactions like epoxidation, dihydroxylation, or hydrogenation to generate a diverse library of chiral analogues.

Green Chemistry Principles in the Synthesis of Chiral Morpholines

The integration of green chemistry principles into the synthesis of chiral morpholines is essential for developing environmentally benign and economically viable manufacturing processes. This involves a holistic approach focusing on atom economy, waste reduction, safer solvents, and the use of catalytic rather than stoichiometric reagents. rsc.orgjocpr.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.com Syntheses with high atom economy minimize waste by design. jocpr.com Traditional methods for morpholine synthesis often involve multi-step sequences that may include protection/deprotection steps and the use of stoichiometric reagents, such as in reductions using metal hydrides, which inherently have poor atom economy. chemrxiv.org

Solvent choice has a profound impact on the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents and the exploration of alternative reaction media. chemrxiv.org In the synthesis of chiral morpholines, various solvents have been utilized, including water, methanol (B129727), ethanol, and tetrahydrofuran (B95107) (THF). google.com The selection of a solvent can be critical for reaction outcomes, as demonstrated in the asymmetric hydrogenation of dehydromorpholines to produce chiral morpholines. In one study, aprotic and less polar solvents like ethyl acetate (B1210297) and toluene (B28343) gave moderate conversions, while coordinating solvents like dichloroethane (DCE), methanol (MeOH), and THF resulted in almost no reaction. nih.gov

Screening of Solvents in Asymmetric Hydrogenation of Dehydromorpholine
EntrySolventConversion (%)ee (%)
1AcOEt5599
2Toluene4299
3DCE<10-
4MeOH<10-
5THF<10-
61,4-Dioxane<10-

Data adapted from a study on asymmetric hydrogenation, highlighting the critical role of solvent selection in catalytic reactions for chiral morpholine synthesis. nih.gov

Flow chemistry is an alternative reaction technology that offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for process automation. acs.org The synthesis of heterocycles, including morpholines, has been successfully demonstrated under continuous flow conditions. semanticscholar.org A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes, for example, provides access to substituted morpholines in the presence of an organic photocatalyst and a Lewis acid additive under flow conditions. organic-chemistry.org This approach can lead to higher yields and shorter reaction times compared to batch processing. acs.org

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones whenever possible. rsc.org Catalysts offer numerous advantages, including lower activation energies, enhanced reaction rates, high selectivity, and the ability to be used in small quantities, which dramatically improves atom economy and reduces waste. rsc.orgacsgcipr.org

The synthesis of chiral morpholines provides excellent examples of this principle in action. Asymmetric hydrogenation using a rhodium-bisphosphine catalyst (at 0.2–1 mol% loading) allows for the production of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.gov This catalytic approach is far superior to methods requiring stoichiometric chiral auxiliaries or resolving agents. Other catalytic methods include the use of Lewis acids like In(OTf)₃ to catalyze halo-etherification for morpholine synthesis and organocatalytic enantioselective chlorocycloetherification to construct morpholines with quaternary stereocenters. nih.govrsc.org These catalytic systems circumvent the need for stoichiometric reagents that would otherwise be converted into waste byproducts, thereby aligning with the goals of green and sustainable chemistry. acsgcipr.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. For a chiral compound like ((2R,6R)-6-Methylmorpholin-2-yl)methanol, NMR is crucial for verifying the connectivity of atoms and confirming the relative stereochemistry of the substituents on the morpholine (B109124) ring.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In this compound, each proton would produce a signal (or multiplet) in the spectrum at a characteristic chemical shift (δ), measured in parts per million (ppm). The integration of these signals would correspond to the number of protons in that environment. Furthermore, the splitting pattern (multiplicity) of each signal, a result of spin-spin coupling, reveals the number of neighboring protons, which helps to piece together the molecular framework.

The cis-relationship between the methyl group at the 6-position and the hydroxymethyl group at the 2-position would influence the chemical shifts and coupling constants of the protons on the morpholine ring. For instance, the protons at positions 2 and 6 are expected to be in a pseudo-axial or pseudo-equatorial orientation, which would result in distinct coupling constants with adjacent protons.

Expected ¹H NMR Data Interpretation: A detailed analysis would involve assigning each signal to a specific proton in the molecule. The protons of the hydroxymethyl group (-CH₂OH), the methyl group (-CH₃), the N-H proton, and the protons on the morpholine ring (at positions 2, 3, 5, and 6) would all have unique chemical shifts and coupling patterns.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
-CH~1.1-1.3Doublet (d)
Ring Protons (-CH ₂)~2.5-3.8Multiplets (m)
-CH -CH₃~3.5-3.9Multiplet (m)
-CH -CH₂OH~3.6-4.0Multiplet (m)
-CH ₂OH~3.4-3.7Multiplet (m)
NH VariableBroad Singlet (br s)
OH VariableBroad Singlet (br s)

Note: This table represents expected values and would require experimental data for confirmation.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's electronic environment (e.g., whether it is part of a C-O, C-N, or C-C bond). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons.

Expected ¹³C NMR Data: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule: the methyl carbon, the hydroxymethyl carbon, and the four carbons of the morpholine ring.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-C H₃~18-25
Ring C H₂ (adjacent to N)~45-55
Ring C H₂ (adjacent to O)~65-75
C H-CH₃~70-80
C H-CH₂OH~75-85
-C H₂OH~60-70

Note: This table represents expected values and would require experimental data for confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the proton-proton connectivity within the morpholine ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides a clear and definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for connecting different parts of the molecule, for example, showing the correlation from the methyl protons to the C6 carbon of the ring, thus confirming the position of the methyl group.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule would typically be observed as the protonated molecular ion [M+H]⁺. This allows for a very accurate determination of the molecular mass.

Expected ESI-MS Data: Given the molecular formula C₆H₁₃NO₂, the molecular weight is 131.17 g/mol . The ESI-MS spectrum would be expected to show a prominent peak at an m/z of 132.18, corresponding to the [M+H]⁺ ion.

Ion Expected m/z
[M+H]⁺132.18

Note: This table represents expected values and would require experimental data for confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. By comparing the experimentally measured exact mass with the calculated theoretical mass for the molecular formula C₆H₁₃NO₂, the identity of the compound can be confirmed with a high degree of confidence.

Expected HRMS Data for [M+H]⁺: The theoretical exact mass of the [M+H]⁺ ion of this compound (C₆H₁₄NO₂⁺) would be calculated, and the experimental value from HRMS would be expected to match this value within a very small error margin (typically < 5 ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups within a molecule. It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint for the compound. In the case of this compound, the key functional groups are the alcohol (O-H), secondary amine (N-H), C-O bonds (from the alcohol and the ether in the morpholine ring), and C-H bonds.

The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad band is typically observed in the 3400–3200 cm⁻¹ region, which arises from the O-H stretching vibration of the alcohol group; its broadness is due to intermolecular hydrogen bonding. libretexts.org This band often overlaps with the N-H stretching vibration of the secondary amine, which appears in a similar region (3350–3310 cm⁻¹). openstax.org The presence of saturated alkyl portions of the molecule is confirmed by C-H stretching absorptions between 2950 and 2850 cm⁻¹. openstax.org Furthermore, the C-O stretching vibrations are critical for identifying the alcohol and ether functionalities, appearing in the 1150-1000 cm⁻¹ range. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Alcohol O-H Stretch 3400–3200 (Broad)
Secondary Amine N-H Stretch 3350–3310 (Medium)
Alkane C-H Stretch 2950–2850 (Strong)
Ether C-O-C Stretch 1150–1085 (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV or visible light. This technique is most informative for compounds containing chromophores, which are typically systems of conjugated π-bonds or aromatic rings that absorb light in the 200–800 nm range.

The molecular structure of this compound is entirely saturated, meaning it lacks π-bonds and, therefore, any significant chromophores. libretexts.org The only possible electronic transitions are high-energy σ → σ* and n → σ* transitions. The σ → σ* transitions associated with its C-C and C-H bonds, and the n → σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms, occur at wavelengths below 200 nm. This region is known as the far- or vacuum-UV and is not accessible by standard UV-Vis spectrophotometers. Consequently, the UV-Vis spectrum of this compound is expected to be uninformative, showing no significant absorbance peaks in the 200-800 nm range. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and absolute stereochemistry. While obtaining a suitable single crystal of the parent compound this compound can be challenging, analysis of its crystalline derivatives (e.g., salts like a hydrochloride or cocrystals) can provide unambiguous structural proof. evitachem.com

A successful crystallographic analysis would unequivocally confirm the absolute configuration at the two stereogenic centers as (2R, 6R). chemscene.com It would also reveal the relative stereochemistry, showing the cis orientation of the hydroxymethyl group at C2 and the methyl group at C6. Furthermore, the analysis would detail the preferred conformation of the morpholine ring. Heterocyclic six-membered rings like morpholine typically adopt a stable chair conformation to minimize torsional and steric strain. In this conformation, it is expected that the larger substituents—the hydroxymethyl and methyl groups—would preferentially occupy equatorial positions to reduce steric hindrance. This powerful technique, therefore, provides a complete and high-resolution picture of the molecule's solid-state structure. evitachem.comchemscene.com

Table of Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Investigations of 2r,6r 6 Methylmorpholin 2 Yl Methanol

Quantum Chemical Studies on Molecular Conformation and Stereoisomeric Stability

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic landscape of molecules like ((2R,6R)-6-Methylmorpholin-2-yl)methanol. The stereochemistry at the C2 and C6 positions dictates a specific spatial arrangement of the methyl and methanol (B129727) substituents, which in turn governs the conformational preferences of the morpholine (B109124) ring.

The morpholine ring typically adopts a chair conformation, which minimizes torsional strain. For the (2R,6R) isomer, the substituents at C2 and C6 are in a cis relationship. In the most stable chair conformation, it is expected that the larger hydroxymethyl group and the methyl group will preferentially occupy equatorial positions to minimize steric hindrance. However, the presence of the oxygen heteroatom and the potential for intramolecular hydrogen bonding between the methanol's hydroxyl group and the ring's oxygen or nitrogen can influence the conformational equilibrium.

Detailed ab initio and Density Functional Theory (DFT) calculations would be necessary to precisely quantify the energy differences between various conformers (e.g., chair, boat, twist-boat) and the rotational barriers of the substituents. Such studies can predict the most stable ground-state geometry and the relative populations of different stereoisomers. While specific quantum chemical studies on this compound are not extensively available in the public domain, the principles of conformational analysis of substituted heterocyclic systems are well-established. nih.govrsc.org

Table 1: Predicted Conformational Preferences of this compound

ConformerC2-Substituent PositionC6-Substituent PositionRelative StabilityKey Interactions
Chair (cis)EquatorialEquatorialMost StableMinimizes steric strain
Chair (cis)AxialAxialLess Stable1,3-diaxial interactions
Boat/Twist-Boat--High EnergyTorsional and flagpole strain

Note: This table is based on general principles of conformational analysis and requires specific computational data for validation.

Theoretical Analysis of Chiral Induction Mechanisms in Synthesis

The synthesis of enantiomerically pure morpholines such as this compound relies on stereocontrolled reactions. ru.nl Theoretical analysis plays a crucial role in understanding the mechanisms of chiral induction in these syntheses. Computational methods can model the transition states of key bond-forming steps, providing insight into the origins of stereoselectivity.

For instance, in syntheses involving chiral auxiliaries or catalysts, computational modeling can elucidate the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate, reagent, and catalyst that favor the formation of one stereoisomer over another. emich.edu By calculating the activation energies for the pathways leading to different stereoisomers, the enantiomeric excess (ee) of a reaction can be predicted. While specific theoretical studies on the synthesis of this compound are not readily found, general computational approaches to asymmetric synthesis provide a framework for such investigations. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (e.g., TLR7/8, TREM2, mTOR)

Molecular modeling and docking are powerful tools to predict and analyze the binding of small molecules like this compound to biological targets. The morpholine moiety is a known pharmacophore that can engage in key interactions within protein binding sites. e3s-conferences.org

mTOR Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a kinase that is a central regulator of cell growth and proliferation, making it a key target in cancer therapy. mdpi.com Several morpholine-containing molecules are known to be mTOR inhibitors. e3s-conferences.org Molecular modeling studies have suggested that the morpholine ring can fit deep into the mTOR active site pocket. e3s-conferences.org Docking simulations of this compound would likely show the hydroxymethyl group forming hydrogen bonds with key residues in the ATP-binding site, while the methyl group could engage in hydrophobic interactions. The specific (2R,6R) stereochemistry would be critical for achieving the correct orientation for optimal binding.

While detailed docking studies for this specific compound are not widely published, studies on similar morpholine-substituted tetrahydroquinoline derivatives have shown strong binding interactions and stability within the mTOR active site through molecular dynamics simulations. mdpi.com

TLR7/8 and TREM2: Toll-like receptors (TLR7/8) and Triggering Receptor Expressed on Myeloid cells 2 (TREM2) are important targets in immunology and neuroinflammation. While there is no specific literature found detailing docking studies of this compound with these receptors, the compound's structural features, including its hydrogen bond donors and acceptors, make it a candidate for interaction with protein binding sites. Docking studies would be instrumental in exploring its potential as a modulator of these targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For morpholine derivatives, SAR studies have revealed several key insights. sci-hub.se The morpholine ring itself is often crucial for activity, providing a scaffold for the optimal positioning of functional groups. e3s-conferences.org

For derivatives of this compound, SAR studies would systematically explore the impact of modifying different parts of the molecule:

C2-substituent: The hydroxymethyl group could be modified to other functional groups (e.g., esters, ethers, amides) to probe the importance of the hydroxyl group for hydrogen bonding.

C6-substituent: The methyl group could be replaced with other alkyl or aryl groups to investigate the role of steric bulk and hydrophobicity.

N4-substituent: The nitrogen atom of the morpholine ring can be substituted to modulate the compound's physicochemical properties and introduce additional interaction points.

General SAR studies on morpholine derivatives have shown that substitution at various positions can significantly impact their activity as, for example, anticancer agents or monoamine reuptake inhibitors. e3s-conferences.orgnih.gov For instance, in a series of mTOR inhibitors, bridged morpholine moieties were found to penetrate deeply into the active site pocket, enhancing potency and selectivity. e3s-conferences.org

Table 2: General SAR Trends for Bioactive Morpholine Derivatives

Molecular ModificationGeneral Effect on Biological ActivityReference
N-arylation of the morpholine ringCan enhance potency in various targets e3s-conferences.org
Introduction of bulky substituentsCan influence selectivity and potency e3s-conferences.org
Modification of substituents at C2/C6Crucial for stereospecific interactions nih.gov
Conformationally restricted morpholine analoguesCan improve pharmacokinetic properties sci-hub.se

Computational Elucidation of Reaction Mechanisms Involving Morpholine Derivatives

Computational chemistry provides a powerful lens to investigate the detailed mechanisms of chemical reactions. researchgate.net For reactions involving morpholine derivatives, computational studies can map out potential energy surfaces, identify intermediates and transition states, and calculate reaction kinetics. This understanding is crucial for optimizing reaction conditions and designing novel synthetic routes.

While specific computational studies on the reaction mechanisms of this compound are scarce, research on the parent morpholine molecule provides foundational insights. For example, studies on the decomposition of morpholine have used computational methods to predict reaction pathways and energetic requirements. Such approaches could be extended to understand the reactivity of substituted morpholines like the title compound. The presence of the hydroxymethyl and methyl groups would be expected to influence the reactivity of the morpholine ring, for instance, in N-alkylation or ring-opening reactions.

Academic Applications in Advanced Organic Synthesis and Drug Discovery Research

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often directly linked to its therapeutic efficacy. The fixed, trans-relationship of the methyl and hydroxymethyl groups in ((2R,6R)-6-methylmorpholin-2-yl)methanol provides a rigid and well-defined three-dimensional structure that can be exploited to control the stereochemical outcome of synthetic transformations.

Enantioselective Synthesis of Complex Polyketide and Polyglycolate Architectures

Polyketides represent a broad and structurally diverse class of natural products, many of which possess potent biological activities. Their synthesis is a formidable challenge, often requiring the assembly of long carbon chains with multiple stereocenters. Chiral building blocks derived from molecules like this compound can, in principle, be incorporated into synthetic strategies for polyketides. The morpholine (B109124) ring can serve as a stereocontrolling element or be integrated into the final molecular architecture. While specific examples of the use of this compound in the synthesis of complex polyketide or polyglycolate architectures are not extensively documented in peer-reviewed literature, its potential as a chiral synthon is noteworthy. The functional handles—a primary alcohol and a secondary amine—allow for a variety of chemical manipulations, enabling its covalent attachment to a growing molecular chain.

Construction of Bio- and Glycomimetics

Glycomimetics are molecules designed to mimic the structure and function of carbohydrates, playing crucial roles in biological recognition processes. Given that the morpholine ring can be considered a bioisostere of a pyranose ring (a common structural motif in sugars), chiral morpholine derivatives are attractive scaffolds for the development of novel glycomimetics. The substitution pattern of this compound offers a template for presenting substituents in a spatially defined manner, analogous to the hydroxyl groups of a sugar. This can facilitate interactions with carbohydrate-binding proteins (lectins) or enzymes involved in glycosylation pathways. The synthesis of such glycomimetics would involve the strategic modification of the hydroxymethyl group and the nitrogen atom of the morpholine ring to introduce functionalities that mimic the key interactions of the parent carbohydrate.

Development and Application of Chiral Ligands and Organocatalysts

The development of novel chiral catalysts and ligands is a cornerstone of asymmetric synthesis. The rigid framework and the presence of heteroatoms in this compound make it an excellent candidate for elaboration into such catalytic species.

Design Principles for Morpholine-Based Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. Chiral secondary amines are a prominent class of organocatalysts, often operating via enamine or iminium ion intermediates.

The design of organocatalysts based on the this compound scaffold would involve the utilization of the secondary amine as the catalytic center. Key design principles include:

Steric Hindrance: The methyl group at the C6 position provides a defined steric environment around the nitrogen atom. This steric bulk can effectively shield one face of the reactive intermediate (e.g., an enamine), directing the approach of an electrophile to the opposite face and thereby inducing enantioselectivity.

Conformational Rigidity: The chair-like conformation of the morpholine ring limits conformational flexibility, which is a desirable trait in a catalyst as it leads to more predictable and often higher levels of stereocontrol.

Functional Group Handles: The hydroxymethyl group can be further functionalized to introduce other catalytically active moieties, such as hydrogen-bond donors (e.g., ureas, thioureas, or squaramides). This can lead to bifunctional catalysts where one part of the molecule activates the nucleophile (via enamine formation) and the other part activates the electrophile (via hydrogen bonding).

It is important to note that some studies have suggested that the presence of the oxygen atom in the morpholine ring can decrease the nucleophilicity of the corresponding enamine compared to pyrrolidine-based catalysts, which can impact reactivity. nih.govresearchgate.net However, careful catalyst design can overcome this potential limitation. nih.govresearchgate.net

Application in Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Michael Addition, Aldol (B89426) Reactions)

The Michael addition and the aldol reaction are two of the most powerful methods for constructing carbon-carbon bonds in an enantioselective manner. Organocatalysts derived from chiral secondary amines are frequently employed for these transformations.

A hypothetical organocatalyst derived from this compound could be applied as follows:

Michael Addition: In the reaction between an aldehyde or ketone and a nitroolefin, the morpholine-based catalyst would form an enamine with the carbonyl compound. The chiral environment around the enamine would then direct the conjugate addition to the nitroolefin, leading to the formation of a new stereocenter with high enantiomeric excess.

Aldol Reaction: Similarly, in the reaction between two carbonyl compounds, the catalyst would form an enamine with one of the partners, which would then act as a nucleophile, attacking the carbonyl group of the second partner. The stereochemistry of the resulting β-hydroxy carbonyl compound would be dictated by the chiral catalyst.

While general morpholine-based organocatalysts have been explored for these reactions, specific data on catalysts derived from this compound, including detailed performance metrics, are not widely reported.

Below is a representative table of how the performance of such a catalyst would be evaluated in a Michael addition reaction, based on general literature for similar catalysts.

Table 1: Hypothetical Performance of a this compound-Derived Organocatalyst in a Model Michael Addition Reaction

EntryElectrophileNucleophileSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (%)
1trans-β-NitrostyrenePropanalToluene (B28343)25Data not availableData not availableData not available
2trans-β-NitrostyrenePropanalCH2Cl20Data not availableData not availableData not available
3trans-β-NitrostyrenePropanalTHF-20Data not availableData not availableData not available

This table is illustrative and does not represent actual experimental data for an organocatalyst derived from this compound.

Ligand Design for Transition Metal-Catalyzed Asymmetric Reactions

The nitrogen and oxygen atoms of the morpholine ring, along with the oxygen of the hydroxymethyl group, are potential coordination sites for transition metals. By modifying the this compound scaffold, it is possible to design novel chiral ligands for a wide range of transition metal-catalyzed asymmetric reactions, such as hydrogenations, allylic alkylations, and cross-coupling reactions.

The design of such ligands would involve, for instance, the conversion of the hydroxymethyl group into a phosphine (B1218219) moiety, creating a P,N-bidentate ligand. The stereochemical information embedded in the chiral morpholine backbone would be transferred to the metal center, influencing the stereochemical course of the catalyzed reaction. The trans-disubstitution pattern would create a well-defined and predictable coordination geometry around the metal.

Precursor in Pharmaceutical Intermediate Synthesis

The unique structural features of this compound, particularly its defined stereoisomeric form, render it a significant starting material in the multi-step synthesis of novel pharmaceutical agents. The morpholine ring is a privileged scaffold in drug discovery, known to often impart favorable properties such as improved solubility and metabolic stability to drug candidates.

Recent patent literature highlights the utility of this compound as a key intermediate in the construction of complex heterocyclic systems. For instance, the hydrochloride salt of this compound has been cited in a Chinese patent (CN114728988A) describing the synthesis of novel spiro(isobenzofuran azetidine) compounds. These types of complex scaffolds are of significant interest in the development of new therapeutics, particularly for autoimmune diseases. The patent outlines a synthetic route where the morpholine derivative is integral to forming the final spirocyclic architecture.

The application of this building block extends to the synthesis of other complex heterocyclic systems, as evidenced by its citation in patents for novel pyridazine (B1198779) compounds (US-2024360151-A1, WO-2024188994-A1). Pyridazine and its derivatives are known to form the core of various biologically active compounds. The inclusion of the chiral methylmorpholin-2-yl)methanol moiety in the synthetic pathway suggests its role in introducing specific stereochemical features and modulating the physicochemical properties of the final compounds.

Table 1: Selected Applications in the Synthesis of Drug Scaffolds

Application Area Resulting Scaffold/System Therapeutic Target (if specified)
Spiro Compounds Spiro(isobenzofuran azetidine) derivatives Autoimmune Diseases

As of the current body of scientific literature, there are no specific documented instances of this compound being utilized in the synthesis of chemical probes for target identification. While its functional groups are amenable to the attachment of reporter tags or reactive groups typically found in chemical probes, its application in this specific area of chemical biology has not been reported in peer-reviewed journals or patent literature.

The morpholine nucleus is a common feature in a variety of bioactive molecules, and its derivatives are frequently explored for a range of therapeutic targets.

mTOR Inhibitors: The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase involved in cell growth and proliferation, making it a key target in cancer therapy. Many mTOR inhibitors incorporate a morpholine ring in their structure to enhance potency and pharmacokinetic properties. While direct synthesis of mTOR inhibitors using the specific (2R,6R) isomer has not been explicitly detailed in readily available literature, a diastereomer, ((2S,6S)-6-methylmorpholin-2-yl)methanol, has been shown to influence the mTOR signaling pathway. evitachem.com This suggests that the methyl-substituted morpholine methanol (B129727) scaffold is relevant for targeting this pathway. Research into morpholinopyrimidine derivatives has also yielded potent dual PI3K/mTOR inhibitors. nih.gov

TLR7/8 Antagonists, SAH Hydrolase Inhibitors, and TREM2 Agonists: There is currently a lack of specific published evidence directly linking this compound as a precursor in the synthesis of TLR7/8 antagonists, S-adenosyl-L-homocysteine (SAH) hydrolase inhibitors, or TREM2 agonists. Although morpholine-containing structures are investigated for these targets, the direct synthetic lineage from this particular starting material is not documented in current academic or patent literature.

Table 2: Relevance to Defined Biochemical Targets

Target Class Role of Morpholine Scaffold Direct Evidence for this compound
mTOR Inhibitors Common structural motif for potency and PK properties. A diastereomer, ((2S,6S)-6-methylmorpholin-2-yl)methanol, is known to influence the mTOR pathway. evitachem.com
TLR7/8 Antagonists Present in some antagonist structures. No direct synthetic link found in the literature.
SAH Hydrolase Inhibitors Not a prominently featured scaffold in key inhibitors. No direct synthetic link found in the literature.

Exploration in Advanced Materials and Polymer Chemistry

A review of the current academic literature reveals no significant or relevant applications of this compound in the fields of advanced materials or polymer chemistry. Its primary application appears to be confined to the area of organic synthesis for pharmaceutical research. While a diastereomer is noted for its use as an intermediate in the synthesis of specialty chemicals and polymers, similar applications for the (2R,6R) isomer are not documented.

Patent Landscape and Intellectual Property Analysis in Chemical Research

Analysis of Synthetic Methodologies Patented for ((2R,6R)-6-Methylmorpholin-2-yl)methanol

The synthesis of specific stereoisomers of substituted morpholines like this compound is a significant challenge, and as such, novel and efficient methods are key subjects of patent protection. The primary goal of these patented methodologies is to achieve high enantiomeric purity in a cost-effective and scalable manner, avoiding complex purification steps.

Patented approaches often begin with readily available chiral starting materials. For instance, one patented method describes the preparation of chiral 2-hydroxymethyl morpholine (B109124) compounds starting from chiral glycerin chlorohydrin. google.com This process involves reaction with benzylamine, followed by acylation, cyclization, reduction, and hydrogenation to yield the desired chiral morpholine structure. google.com Such patents emphasize the advantages of their methods, including the use of simple and safe reagents, a reduced number of reaction steps, high yields, and the convenience of not requiring purification of intermediate products, making the process suitable for industrial production. google.com

Another critical area of intellectual property involves the resolution of racemic mixtures to isolate the desired enantiomer. While enantioselective synthesis is preferred, methods for separating trans-isomers from cis-isomers and then resolving the racemic trans-mixture are also patented. For related compounds like trans-2,6-dimethylmorpholine, patents describe processes for reacting the racemic mixture with an optically active resolving agent, such as mandelic acid, to form diastereomeric salts that can be separated. google.com This highlights a broader strategy within the patent landscape: securing rights to efficient methods for obtaining the specific, biologically active stereoisomer.

Key features of patented synthetic routes often include:

Stereospecificity: Ensuring the desired (2R,6R) configuration is produced with high fidelity.

Scalability: Suitability for large-scale industrial production.

Purity: Minimizing the formation of unwanted isomers and byproducts.

Table 1: Patented Synthetic Strategies for Chiral Morpholine Scaffolds

Strategy Description Key Advantages Claimed in Patents
Enantioselective Synthesis Building the chiral morpholine ring from a chiral precursor to directly yield the desired enantiomer. google.com High enantiomeric purity, avoids difficult resolution steps, potentially fewer steps overall. google.com
Chiral Resolution Synthesis of a racemic mixture followed by separation of the enantiomers using a chiral resolving agent. google.com Applicable when racemic synthesis is simpler or more cost-effective; allows for isolation of both enantiomers. google.com
Catalytic Asymmetric Synthesis Use of chiral catalysts to induce stereoselectivity in the formation of the morpholine ring or its precursors. High efficiency and turnover, potential for developing novel and proprietary catalytic systems.

Overview of Patented Applications for this compound Derivatives

The core value of this compound in the intellectual property domain lies in its role as a key intermediate for synthesizing a wide range of pharmacologically active derivatives. Patents typically claim a genus of compounds defined by a core structure functionalized with various substituents, where the chiral morpholine moiety is a critical component for biological activity and selectivity.

Morpholine derivatives have found patented applications across numerous therapeutic areas. researchgate.netresearchgate.net These compounds are frequently investigated for their effects on the central nervous system, as well as for anti-inflammatory, anti-cancer, and anti-infective properties. researchgate.netevitachem.com

Specific patented applications for derivatives include:

Trace Amine Associated Receptor 1 (TAAR1) Agonists: Certain morpholine derivatives have been patented as partial agonists for hTAAR1, a receptor implicated in neurological and psychiatric disorders. google.com These patents often cover a broad class of N-substituted morpholin-2-yl phenyl derivatives.

Alpha1a Receptor Antagonists: Morpholinone and morpholine derivatives have been patented for their activity as selective antagonists for human alpha1a receptors. These compounds are claimed for use in treating conditions such as benign prostatic hyperplasia, cardiac arrhythmia, and migraine. google.com

PI3K Inhibitors: In oncology, various condensed pyrrolo[1,2-c]pyrimidines incorporating a morpholine ring have been designed and patented as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy. researchgate.net

Antiparasitic Agents: Patented morpholine derivatives have shown in vitro activity against various parasites, including Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum. researchgate.net

The patents for these applications typically include claims covering the composition of matter for the novel derivatives, pharmaceutical compositions containing them, and their use in treating specific medical conditions. The inclusion of the specific chiral morpholine scaffold is often essential for achieving the desired potency and selectivity, forming the basis of the inventive step.

Table 2: Selected Patented Therapeutic Applications of Morpholine Derivatives

Therapeutic Area Molecular Target/Mechanism of Action Example Application
Neurology/Psychiatry Human Trace Amine Associated Receptor 1 (hTAAR1) Agonism google.com Treatment of neurological and metabolic disorders. google.com
Urology/Cardiovascular Selective Alpha1a Receptor Antagonism google.com Treatment of benign prostatic hyperplasia and cardiac arrhythmia. google.com
Oncology PI3K Inhibition researchgate.net Cytotoxic activity against various cancer cell lines. researchgate.net
Infectious Disease Various (e.g., enzyme inhibition) Anti-parasitic agents against Trypanosoma and Plasmodium species. researchgate.net

Trends in Intellectual Property Surrounding Chiral Morpholine Compounds

The intellectual property strategies for chiral morpholine compounds are evolving, reflecting broader trends in the pharmaceutical and chemical industries. A key trend is the increasing focus on securing patents for specific, individual stereoisomers of a compound. As the understanding of stereochemistry's role in pharmacology has grown, companies are moving beyond patenting racemic mixtures to protect the single enantiomer that provides the therapeutic benefit while avoiding the potential side effects of the other.

Another significant trend is the patenting of different physical forms of the active pharmaceutical ingredient (API), such as polymorphs, salts, and co-crystals. google.com For a given chiral morpholine derivative, different crystalline forms can have different properties, including stability, solubility, and bioavailability. patsnap.com Securing patents on novel and stable polymorphic forms can extend the intellectual property protection for a drug well beyond the expiration of the original composition of matter patent, providing a significant commercial advantage. crystalpharmatech.com

Furthermore, there is a growing emphasis on patenting "green" or more sustainable and cost-effective synthetic routes. patsnap.com As environmental regulations become stricter and cost pressures increase, companies are investing in developing manufacturing processes that are more efficient, use less hazardous reagents, and generate less waste. Patents for such processes can provide a competitive edge by lowering the cost of production and ensuring compliance with environmental standards.

Finally, the patent landscape shows a strategic approach to claiming not just a single compound but a broad genus of related structures. This is done to create a protective "thicket" of intellectual property that makes it difficult for competitors to design around the patent and develop structurally similar, or "me-too," drugs. This involves claiming various substitutions on and around the chiral morpholine core.

Table 3: Key Intellectual Property Trends for Chiral Morpholines

Trend Description Strategic Importance
Enantiomer-Specific Patenting Focusing patent claims on a single, therapeutically active enantiomer rather than the racemate. google.com Provides stronger protection, can lead to improved safety and efficacy profiles, and may offer extended market exclusivity.
Polymorph and Solid-State Patents Patenting specific crystalline forms (polymorphs), salts, or cocrystals of the final drug substance. google.comcrystalpharmatech.com Extends patent life, protects the commercial formulation, and can improve drug performance and stability. patsnap.comcrystalpharmatech.com
Process Patenting for "Green" Synthesis Securing intellectual property for environmentally friendly and cost-effective manufacturing methods. patsnap.com Reduces manufacturing costs, ensures regulatory compliance, and can provide a competitive advantage in production.
Broad Genus Claims Drafting patents to cover a wide range of related chemical structures in addition to the lead compound. Creates a strong defensive position, preventing competitors from easily developing similar compounds with the same mechanism of action.

Future Research Directions and Unresolved Challenges

Innovation in Green and Sustainable Synthetic Methodologies for Morpholine (B109124) Derivatives

The synthesis of morpholine derivatives, including chiral variants like ((2R,6R)-6-Methylmorpholin-2-yl)methanol, has traditionally relied on multi-step processes that can be wasteful. A significant challenge and a key area for future research is the development of greener and more sustainable synthetic methods. Recent advancements have paved the way for more environmentally friendly approaches.

A promising development is a one or two-step, redox-neutral protocol that utilizes inexpensive and readily available reagents such as ethylene sulfate and tBuOK to convert 1,2-amino alcohols into morpholines. nih.govmit.edunih.govacs.orgnih.gov This method offers substantial environmental and safety benefits over traditional multi-step syntheses that often employ hazardous reagents like chloroacetyl chloride and require metal hydride reductions. nih.govmit.edu The newer protocol is not only more efficient, eliminating at least one synthetic step, but it is also scalable, with successful reactions demonstrated on a large scale. nih.govmit.edunih.govacs.orgnih.gov

Key features of this innovative approach include the selective monoalkylation of 1,2-amino alcohols, which minimizes the formation of byproducts, and its broad substrate scope, which allows for the synthesis of a variety of substituted morpholines. nih.govmit.edunih.govacs.orgnih.gov Future research will likely focus on expanding the range of compatible functional groups and further optimizing reaction conditions to enhance yields and reduce solvent usage, aligning with the principles of green chemistry.

Expansion of Catalytic Applications to Novel Reaction Types

While morpholine derivatives are well-established as important pharmacophores in medicinal chemistry, their application as catalysts in organic synthesis is an expanding field of research. The unique structural and electronic properties of the morpholine ring make it an attractive scaffold for the design of novel organocatalysts.

Recent studies have begun to explore the use of morpholine-based compounds in various catalytic transformations. For example, new organocatalysts belonging to the class of ß-morpholine amino acids have been synthesized and tested in 1,4-addition reactions between aldehydes and nitroolefins. engineering.org.cn Although the morpholine ring has been traditionally considered less reactive in enamine catalysis compared to scaffolds like pyrrolidine (B122466), these new catalysts have shown high efficiency, affording products with excellent yields and stereoselectivity. engineering.org.cn

Computational studies have been instrumental in understanding the transition states of these reactions, explaining the unexpected efficacy of these morpholine-based catalysts. engineering.org.cn Future research is expected to build on these findings, expanding the application of chiral morpholine derivatives to a wider range of novel reaction types. This includes exploring their potential in other asymmetric transformations and developing new catalysts with enhanced reactivity and selectivity.

Deeper Elucidation of Stereochemical Control in Complex Synthetic Pathways

Achieving precise control over stereochemistry is a fundamental challenge in the synthesis of complex molecules, and this is particularly true for pathways involving chiral morpholine scaffolds. The development of methods for the asymmetric and diastereoselective synthesis of substituted morpholines is an active area of research, with a focus on understanding the factors that govern stereochemical outcomes.

Several strategies have been developed to control the stereochemistry of morpholine rings, including:

Asymmetric Hydrogenation: The use of transition-metal catalysts, such as bisphosphine-rhodium complexes, has enabled the asymmetric hydrogenation of unsaturated morpholines to produce 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.orgnih.gov This "after cyclization" method is powerful but can be challenging for certain substrates due to the electronic properties and steric hindrance of the morpholine ring. semanticscholar.orgnih.gov

Catalytic Asymmetric Synthesis: Tandem one-pot reactions combining hydroamination and asymmetric transfer hydrogenation have proven effective for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. nih.gov Mechanistic insights have revealed that hydrogen-bonding interactions play a crucial role in achieving high enantiomeric excesses.

Substrate-Controlled Diastereoselective Synthesis: Methods such as indium(III)-catalyzed intramolecular reductive etherification allow for the construction of various substituted morpholines with high diastereoselectivity. github.com Similarly, Pd-catalyzed carboamination reactions of substituted ethanolamine derivatives can generate cis-3,5-disubstituted morpholines as single stereoisomers. researchgate.net

Future research will need to focus on a deeper mechanistic understanding of these and other stereoselective reactions. This will involve a combination of experimental and computational studies to elucidate transition state geometries and identify the key factors that control stereoselectivity. Such understanding is crucial for the rational design of more efficient and selective synthetic routes to complex, stereochemically defined molecules.

Exploration of Novel Biochemical Target Classes for Morpholine-Based Scaffolds

The morpholine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. figshare.comchemistryworld.com Historically, these compounds have targeted a wide range of biological entities. However, a significant future direction is the exploration of novel biochemical target classes for which morpholine-based compounds could offer therapeutic benefits.

Research is increasingly focused on targets within the central nervous system (CNS), where the physicochemical properties of the morpholine ring, such as its pKa and ability to form hydrogen bonds, can be advantageous for blood-brain barrier permeability. researchgate.net Novel targets for morpholine derivatives in the CNS include:

Enzymes in Neurodegenerative Diseases: Morpholine-based compounds are being investigated as inhibitors of enzymes implicated in Alzheimer's and Parkinson's diseases, such as cholinesterases, monoamine oxidases, and secretases. researchgate.netsciencedaily.com

Kinases in CNS Tumors: The PI3K/mTOR signaling pathway is a key target in oncology, and morpholine-containing compounds have shown promise as selective inhibitors of these kinases in the context of CNS tumors. researchgate.net

Receptors in Mood Disorders and Pain: The modulation of receptors such as cannabinoid and histamine H3 receptors is a promising avenue for the treatment of mood disorders and pain, and morpholine derivatives are being explored for their potential in this area. researchgate.net

The exploration of these and other novel target classes will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening to identify and optimize new morpholine-based drug candidates.

Integration of Machine Learning and AI in Synthetic Route Design for Chiral Morpholines

The synthesis of complex chiral molecules like this compound can be a long and arduous process. A significant future challenge and opportunity lies in the integration of machine learning (ML) and artificial intelligence (AI) to streamline and innovate synthetic route design.

Template-based methods: These rely on predefined reaction templates to propose disconnections.

Template-free methods: These learn the underlying rules of chemical reactivity without explicit templates, offering the potential for discovering novel synthetic routes.

Semi-template-based methods: These combine aspects of both template-based and template-free approaches.

While the application of these tools to the specific challenge of chiral morpholine synthesis is still in its early stages, the potential is enormous. Future research in this area will likely focus on:

Developing specialized ML models trained on datasets of stereoselective reactions to better predict synthetic routes for chiral molecules.

Integrating AI-based retrosynthesis with reaction outcome prediction and optimization to create end-to-end platforms for automated synthesis planning.

Using generative models to design novel chiral morpholine derivatives with desired properties and then proposing viable synthetic routes.

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